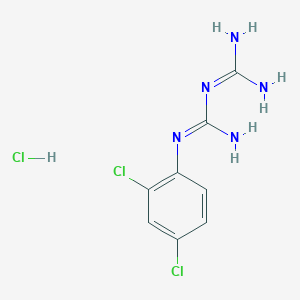

1-(2,4-Dichlorophenyl)biguanide hydrochloride

説明

1-(2,4-Dichlorophenyl)biguanide hydrochloride is a chemical compound with the molecular formula C8H9Cl2N5·HCl and a molecular weight of 282.56 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two chlorine atoms on the phenyl ring and a biguanide group, which contribute to its unique chemical properties.

準備方法

The synthesis of 1-(2,4-Dichlorophenyl)biguanide hydrochloride typically involves the reaction of 2,4-dichloroaniline with cyanoguanidine under specific conditions . The reaction is carried out in the presence of hydrochloric acid, which facilitates the formation of the hydrochloride salt. The general synthetic route can be summarized as follows:

Starting Material: 2,4-dichloroaniline

Reagent: Cyanoguanidine

Reaction Conditions: Hydrochloric acid as a catalyst, typically under reflux conditions

Product: this compound

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, reaction time, and the concentration of reagents.

化学反応の分析

1-(2,4-Dichlorophenyl)biguanide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Scientific Research Applications

1-(2,4-Dichlorophenyl)biguanide hydrochloride has diverse applications across various scientific domains:

1. Chemistry

- Used as a reagent in organic synthesis.

- Serves as a precursor for synthesizing more complex molecules.

2. Biology

- Investigated for antimicrobial properties against bacteria and fungi.

- Studies suggest potential use in treating infections due to its ability to disrupt cellular processes.

3. Medicine

- Ongoing research explores its therapeutic applications, particularly in metabolic disorders and infections.

4. Industry

- Employed in the development of new materials and as an intermediate in chemical production.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity:

- Antibacterial Activity : Effective against various bacterial strains by disrupting cell membranes.

- Antifungal Properties : Demonstrates efficacy against fungal infections.

Comparative Antimicrobial Efficacy

| Compound | Activity Type | Spectrum of Activity |

|---|---|---|

| This compound | Antimicrobial | Broad-spectrum against bacteria |

| Poly(hexamethylene biguanide) | Biocide | Effective against bacteria and fungi |

| Metformin | Antidiabetic | Primarily affects glucose metabolism |

Case Studies

Case Study 1: Biguanide-associated Lactic Acidosis

A diabetic patient developed severe lactic acidosis due to metformin administration, highlighting the importance of monitoring biguanide-related compounds for metabolic complications.

Research Findings

- A study indicated that the inclusion of a biguanide scaffold enhances drug uptake by organic cation transporters (OCTs), suggesting improved pharmacokinetics for compounds like DCBG .

- Experimental setups involving HEK293 cells showed that biguanides significantly improve cellular uptake compared to analogs lacking this functional group .

Toxicological Considerations

While promising in various applications, it is essential to evaluate the toxicity profile of this compound. Research indicates potential toxic effects that necessitate careful consideration during therapeutic development.

作用機序

The mechanism of action of 1-(2,4-Dichlorophenyl)biguanide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it can inhibit the activity of glycogen phosphorylase, an enzyme involved in glycogenolysis. This inhibition can affect glucose metabolism and energy production in cells.

類似化合物との比較

1-(2,4-Dichlorophenyl)biguanide hydrochloride can be compared with other similar compounds, such as:

1-(2,6-Dichlorophenyl)biguanide hydrochloride: This compound has chlorine atoms at the 2 and 6 positions of the phenyl ring, which may result in different chemical and biological properties.

1-(3,4-Dichlorophenyl)biguanide hydrochloride: The chlorine atoms are at the 3 and 4 positions, leading to variations in reactivity and applications.

生物活性

1-(2,4-Dichlorophenyl)biguanide hydrochloride, also known as DCBG, is a chemical compound with significant biological activity, particularly in the fields of antimicrobial and therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H9Cl2N5·HCl

- Molecular Weight : 282.56 g/mol

- Melting Point : 259.5 - 263.5 °C

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and disruption of cellular processes. Notably, it inhibits glycogen phosphorylase, impacting glucose metabolism and energy production in cells. This mechanism is critical in understanding its potential therapeutic applications.

Antimicrobial Activity

Research indicates that DCBG possesses considerable antimicrobial properties , making it a candidate for various applications in medicine and industry:

- Antibacterial Activity : DCBG has been shown to be effective against a range of bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death .

- Antifungal Properties : The compound also demonstrates antifungal activity, suggesting potential use in treating fungal infections.

Comparative Antimicrobial Efficacy

| Compound | Activity Type | Spectrum of Activity |

|---|---|---|

| 1-(2,4-Dichlorophenyl)biguanide | Antimicrobial | Broad-spectrum against bacteria |

| Poly(hexamethylene biguanide) | Biocide | Effective against bacteria and fungi |

| Metformin | Antidiabetic | Primarily glucose metabolism |

Case Study 1: Biguanide-associated Lactic Acidosis

A notable case involved a diabetic patient who developed severe lactic acidosis due to metformin administration, a related biguanide compound. This case highlights the importance of monitoring patients on biguanides for potential metabolic complications such as lactic acidosis .

Research Findings

- A study demonstrated that the inclusion of a biguanide scaffold enhances drug uptake by organic cation transporters (OCT1 and OCT2), which are crucial for the pharmacokinetics of many drugs. This suggests that DCBG may also benefit from similar transport mechanisms, enhancing its efficacy in therapeutic applications .

- In an experimental setup involving HEK293 cells overexpressing OCTs, compounds with biguanide functionalities showed significantly improved cellular uptake compared to their analogs without this group .

Toxicological Considerations

While this compound shows promise in various applications, it is essential to consider its toxicity profile:

特性

IUPAC Name |

1-(diaminomethylidene)-2-(2,4-dichlorophenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N5.ClH/c9-4-1-2-6(5(10)3-4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGGBIXVZCEAHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N=C(N)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584530 | |

| Record name | N-(Diaminomethylidene)-N''-(2,4-dichlorophenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6634-65-7 | |

| Record name | NSC51941 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Diaminomethylidene)-N''-(2,4-dichlorophenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。